Cas no 1804847-41-3 (2-Bromo-5-hydroxy-4-(trifluoromethoxy)aniline)
2-Bromo-5-hydroxy-4-(trifluoromethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-hydroxy-4-(trifluoromethoxy)aniline
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- Inchi: 1S/C7H5BrF3NO2/c8-3-1-6(14-7(9,10)11)5(13)2-4(3)12/h1-2,13H,12H2
- InChI Key: JQRSBFQUCDEVFP-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1N)O)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 202
- XLogP3: 2.8
- Topological Polar Surface Area: 55.5
2-Bromo-5-hydroxy-4-(trifluoromethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021726-250mg |
2-Bromo-5-hydroxy-4-(trifluoromethoxy)aniline |
1804847-41-3 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
| Alichem | A013021726-500mg |
2-Bromo-5-hydroxy-4-(trifluoromethoxy)aniline |
1804847-41-3 | 97% | 500mg |
855.75 USD | 2021-06-24 | |
| Alichem | A013021726-1g |
2-Bromo-5-hydroxy-4-(trifluoromethoxy)aniline |
1804847-41-3 | 97% | 1g |
1,579.40 USD | 2021-06-24 |
2-Bromo-5-hydroxy-4-(trifluoromethoxy)aniline Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-Bromo-5-hydroxy-4-(trifluoromethoxy)aniline
2-Bromo-5-Hydroxy-4-(Trifluoromethoxy)Aniline: A Comprehensive Overview
2-Bromo-5-hydroxy-4-(trifluoromethoxy)aniline, also known by its CAS number 1804847-41-3, is a highly specialized aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position, a hydroxyl group at the 5-position, and a trifluoromethoxy group at the 4-position of an aniline backbone. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical syntheses and applications.
The synthesis of 2-bromo-5-hydroxy-4-(trifluoromethoxy)aniline typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing energy consumption. Such innovations not only enhance the scalability of the synthesis but also align with the growing demand for sustainable chemical practices.
In terms of physical properties, 2-bromo-5-hydroxy-4-(trifluoromethoxy)aniline exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for various solution-based reactions, including Suzuki coupling and Buchwald-Hartwig amination, which are widely used in drug discovery and materials synthesis. The compound's stability under physiological conditions has also been evaluated, making it a promising candidate for biomedical applications.
The electronic effects introduced by the trifluoromethoxy group play a crucial role in modulating the reactivity of 2-bromo-5-hydroxy-4-(trifluoromethoxy)aniline. The electronegative fluorine atoms within this group create a strong electron-withdrawing effect, which enhances the electrophilic character of the aromatic ring. This property is particularly advantageous in nucleophilic aromatic substitution reactions, where the compound can serve as an excellent electrophilic partner. Recent studies have demonstrated its utility in constructing heterocyclic frameworks, which are essential components of many bioactive molecules.
Beyond its synthetic applications, 2-bromo-5-hydroxy-4-(trifluoromethoxy)aniline has shown potential in pharmacological research. Its ability to act as a scaffold for drug design has been highlighted in several recent publications. For example, researchers have investigated its role as a lead compound for developing inhibitors against key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxyl group at the 5-position provides a site for further functionalization, enabling the introduction of bioisosteric groups that can enhance pharmacokinetic properties such as bioavailability and metabolic stability.
In addition to its role in drug discovery, 2-bromo-5-hydroxy-4-(trifluoromethoxy)aniline has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting polymers and thin-film transistors. Recent breakthroughs in this area have leveraged its ability to form stable π-conjugated systems when incorporated into polymer backbones. Such materials hold promise for next-generation flexible electronics and optoelectronic devices.
The environmental impact of 2-bromo-5-hydroxy-4-(trifluoromethoxy)aniline has also been a topic of interest among researchers. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms. Preliminary results suggest that while the compound exhibits moderate persistence in aqueous environments, it does not pose significant acute toxicity risks at concentrations typically encountered during industrial processes. These findings are crucial for ensuring responsible handling and disposal practices within chemical manufacturing facilities.
In conclusion, 2-bromo-5-hydroxy-4-(trifluoromethoxy)aniline, with its CAS number 1804847-41-3, stands as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application-oriented research, positions it as a key player in both academic and industrial settings. As ongoing studies continue to uncover new potentials for this compound, its significance within the chemical community is expected to grow further.
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